Ethyl isonicotinoylacetate is a chemical compound with the IUPAC name ethyl 3-oxo-3-(pyridin-4-yl)propanoate. It is categorized as an ester derivative of isonicotinic acid, which is known for its diverse biological activities. Ethyl isonicotinoylacetate has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of drug development.
Ethyl isonicotinoylacetate can be synthesized through various chemical reactions involving isonicotinic acid derivatives and acetic acid derivatives. It is commercially available from chemical suppliers such as Thermo Scientific and Sigma-Aldrich, which provide it with varying degrees of purity, typically around 95% or higher .
This compound falls under the category of organic compounds, specifically esters. It contains a pyridine ring, which contributes to its biological activity and potential pharmacological properties. The molecular formula for ethyl isonicotinoylacetate is C10H11NO3, with a molecular weight of approximately 193.2 g/mol .
The synthesis of ethyl isonicotinoylacetate can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and reaction time to optimize yield and purity. For example, using piperidine as a catalyst can enhance the efficiency of cycloaddition reactions.
Ethyl isonicotinoylacetate features a pyridine ring attached to a propanoate moiety. The structure can be represented as follows:
The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their configurations.
Ethyl isonicotinoylacetate participates in several chemical reactions:
The reaction mechanisms often involve nucleophilic attack on the carbonyl carbon of the ester group, leading to various products depending on the reagents used.
The mechanism by which ethyl isonicotinoylacetate exerts its biological effects may involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pharmacological targets.
Research indicates that derivatives of isonicotinic acid exhibit a range of biological activities, including antimicrobial and anticancer properties, which may extend to ethyl isonicotinoylacetate .
Relevant data regarding its physical properties can be obtained from supplier specifications and laboratory analyses.
Ethyl isonicotinoylacetate has potential applications in various fields:
Ethyl isonicotinoylacetate (CAS 26377-17-3, C₁₀H₁₁NO₃) is synthesized via Claisen condensation between ethyl acetate and ethyl isonicotinate. This nucleophilic acyl substitution leverages the α-acidity of ethyl acetate, deprotonated by lithium hexamethyldisilazane (LiHMDS) to form an enolate ion. The enolate attacks the carbonyl carbon of ethyl isonicotinate, yielding the β-keto ester after acidic workup [1] [7]. Key process parameters include:
Table 1: Optimized Claisen Condensation Parameters
Parameter | Value | Role |
---|---|---|
Base | LiHMDS (3.0 equiv) | Enolate formation |
Solvent | Tetrahydrofuran (THF) | Polar aprotic, stabilizes enolate |
Temperature | -40°C | Controls enolate reactivity |
Reaction Time | 20 min | Minimizes hydrolysis |
Workup | Acetic acid quench, NaHCO₃ wash | Neutralizes residues, isolates product |
Transition metal catalysts enhance Claisen condensations by lowering activation energies and improving regioselectivity. Ruthenium-based catalysts (e.g., Grubbs-type) facilitate enolization via Lewis acid activation but require post-synthesis ion exchange resins to remove residual metals. Molybdenum/tungsten catalysts (Schrock-type) offer superior Z-selectivity for unsaturated byproducts but are oxygen-sensitive and costly [3]. Industrial systems address catalyst limitations through:
Solvent polarity dictates enolate stability and reaction rates. THF (ε = 7.6) maximizes yield in Claisen condensations by:
Table 2: Solvent Impact on Keto-Enol Equilibrium
Solvent | Dielectric Constant (ε) | Kₜ = [enol]/[keto] |
---|---|---|
Cyclohexane | 2.0 | 42.0 |
Benzene | 2.3 | 14.7 |
Tetrahydrofuran | 7.6 | 7.2 |
Ethanol | 24.3 | 5.8 |
Dichloromethane | 8.9 | 4.2 |
Water | 78.5 | 0.23 |
Hughes-Ingold rules further explain solvent effects: increasing polarity accelerates reactions where charge density rises in the transition state (e.g., enolate formation) but decelerates reactions where charge disperses [4] [8].
Scaling Ethyl isonicotinoylacetate synthesis introduces material flow inefficiencies, cryogenic handling demands, and catalyst cost barriers. Key challenges and mitigation strategies include:
"Integrated lock systems for catalyst addition in 12m³ reactors reduced Ru contamination by 95% while maintaining 90% yield" [3] [9].Automated quality control (e.g., inline IR monitoring) ensures consistent purity ≥99% during scale-up [5] [6].
Table 3: Industrial Scaling Strategies and Outcomes
Challenge | Solution | Efficiency Gain |
---|---|---|
Catalyst residue removal | Ion exchange resins | Ru ≤5 ppm in final product |
Cryogenic energy demand | Joule-Thomson refrigerants | 25% energy reduction |
Supply chain fragility | Multi-sourcing LiHMDS | 99% on-time delivery |
Quality consistency | Inline FTIR monitoring | Purity maintained at 99% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1